De-O-methylacetovanillochromene
Description
Overview of Chromenes and Polyketide Derivatives in Contemporary Phytochemistry
Chromenes, also known as benzopyrans, are a significant class of oxygen-containing heterocyclic compounds. They are found in a diverse array of natural products, including alkaloids, tocopherols, and flavonoids. researchgate.net The chromene scaffold is a recurring motif in molecules with a wide range of biological activities, which has spurred considerable interest in their synthesis and potential applications. researchgate.netresearchgate.net
Many chromenes found in nature are derived from the polyketide biosynthetic pathway. plantaedb.com Polyketides are a large and structurally diverse group of secondary metabolites produced by bacteria, fungi, and plants. csic.esbiocrick.com They are assembled from simple carboxylic acid precursors by large enzyme complexes known as polyketide synthases (PKSs). csic.es The modular nature of these enzymatic assembly lines allows for the generation of a vast array of complex structures. csic.esbiocrick.com In plants, type III PKSs are responsible for the production of a variety of compounds, including the precursors to flavonoids, stilbenes, and chromones. scielo.br The study of these pathways is a vibrant area of contemporary phytochemistry, with ongoing efforts to understand and even engineer these biosynthetic routes to produce novel compounds. csic.es
Historical Perspectives on the Isolation and Characterization of De-O-methylacetovanillochromene
The initial isolation of this compound was reported from the plant Centaurea solstitialis L., a member of the Asteraceae family. This plant, commonly known as yellow star-thistle, is native to the Mediterranean region and has been the subject of numerous phytochemical investigations due to its use in traditional medicine and its invasive nature in other parts of the world. plantaedb.comscielo.br Studies on Centaurea species have revealed a rich chemical diversity, including sesquiterpene lactones, flavonoids, and phenolic compounds. scielo.brunsri.ac.id
More recently, this compound has also been isolated from the ethyl acetate (B1210297) fraction of the stem of Tithonia diversifolia, another plant in the Asteraceae family. unsri.ac.id The isolation process from T. diversifolia involved maceration of the plant material in methanol (B129727), followed by liquid-liquid fractionation with n-hexane and ethyl acetate. unsri.ac.id The ethyl acetate fraction was then subjected to further separation and purification using vacuum liquid chromatography (VLC) and gravity column chromatography, yielding the compound as white crystals. unsri.ac.id
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. unsri.ac.id Analysis using UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR experiments like HSQC and HMBC, allowed for the definitive determination of its chemical structure as a polyketide derivative. unsri.ac.id
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 67667-62-3 |
| Appearance | White crystals |
| Melting Point | 147.3℃ - 148.9℃ unsri.ac.id |
Current Research Landscape and Future Directions for this compound Investigations
The current body of research focused specifically on this compound is limited. While the phytochemical profiles of its source plants, Centaurea solstitialis and Tithonia diversifolia, have been explored for various bioactive compounds, this compound itself has not been the primary subject of extensive biological activity screening. researchgate.netscielo.brunsri.ac.id
Future research on this compound could proceed in several promising directions. A crucial next step would be the comprehensive evaluation of its biological activities. Given that many chromenes and polyketides exhibit interesting pharmacological properties, screening this compound for activities such as antioxidant, antimicrobial, anti-inflammatory, or cytotoxic effects could reveal its potential for further investigation.
Furthermore, the development of a total synthesis for this compound would be a valuable endeavor. A successful synthetic route would not only confirm its structure but also provide a reliable source of the pure compound for in-depth biological studies, independent of the complexities of natural product isolation. This would also open the door for the synthesis of analogues, which could be used to explore structure-activity relationships.
Finally, further investigation into the biosynthetic pathway of this compound in its source plants could provide valuable insights into the enzymatic machinery responsible for its formation. Understanding how plants construct this specific chromene structure could have broader implications for the field of biosynthesis and metabolic engineering.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(8-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)11(15)7-10/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQPPXFOPXPHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=C1)O)OC(C=C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemical Investigations and Natural Occurrence
Botanical Sources and Distribution of De-O-methylacetovanillochromene
The occurrence of this compound has been documented in the Asteraceae family, a large and widespread family of flowering plants.
Occurrence in Tithonia diversifolia (Family Asteraceae)
Tithonia diversifolia, commonly known as the Mexican sunflower, is a prominent member of the Asteraceae family. worldagroforestry.orgtheferns.info This robust plant is recognized for its significant ethnopharmacological importance and its use in traditional medicine. nih.govresearchgate.net Phytochemical analyses of Tithonia diversifolia have revealed the presence of a diverse array of bioactive compounds, including sesquiterpene lactones, flavonoids, and chlorogenic acid. nih.gov While detailed studies have identified numerous compounds from the leaf and flower extracts of this plant, the specific mention of this compound is a key finding in the phytochemical profile of this species. researchgate.net The plant's chemical composition contributes to its various reported biological activities. nih.gov
Identification in Iostephane heterophylla (Family Asteraceae)
Iostephane heterophylla is another member of the Asteraceae family, found predominantly in southwest Mexico. wikipedia.org This herbaceous perennial is also utilized in Mexican traditional medicine. researchgate.net Investigations into the chemical constituents of Iostephane heterophylla have led to the identification of this compound. The roots of this plant, in particular, have been a subject of phytochemical studies, revealing a variety of compounds. researchgate.netscielo.org.mx
Targeted Extraction Methodologies from Plant Matrices
The isolation of this compound from its natural botanical sources relies on specific extraction techniques designed to efficiently separate the compound from the complex plant matrix.
Maceration Techniques with Optimized Solvent Systems (e.g., Methanol)
Maceration is a widely used and straightforward extraction method in phytochemistry. youtube.comnih.gov This technique involves soaking the plant material, often powdered, in a selected solvent for a specific duration, allowing the desired compounds to dissolve into the solvent. youtube.comcabidigitallibrary.org The choice of solvent is critical and is based on the polarity of the target compound. For many phytochemicals, including chromenes, methanol (B129727) has been effectively used as a solvent in maceration processes. youtube.com The process is typically carried out at room temperature, which is advantageous for extracting thermolabile compounds that might degrade at higher temperatures. inherba.itnih.gov To optimize the extraction, factors such as the particle size of the plant material, the solvent-to-solid ratio, and the duration of maceration are carefully controlled. nih.gov Following the soaking period, the mixture is filtered to separate the liquid extract from the solid plant residue. youtube.com The solvent is then often evaporated to yield a concentrated crude extract containing the target compound. cabidigitallibrary.org
Exploration of Alternative Green Extraction Techniques
In recent years, there has been a significant shift towards the development and adoption of "green" extraction techniques, which aim to reduce the environmental impact of chemical processes. unimib.it These methods often involve less use of hazardous organic solvents, reduced extraction times, and lower energy consumption compared to traditional methods. nih.gov
Several innovative green extraction techniques are being explored for their potential to isolate bioactive compounds from plant materials:
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process and improve yields. nih.gov MAE is considered a green technology due to its reduced solvent consumption and shorter extraction times. nih.govresearchgate.net
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer. nih.govnih.gov This method is known for its efficiency at lower temperatures, preserving heat-sensitive compounds.
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. unimib.it By adjusting the temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds. unimib.it The major advantage of SFE is that the solvent can be easily removed by depressurization, resulting in a solvent-free extract. unimib.it
Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which enhances their extraction efficiency. unimib.it This technique allows for faster extractions with smaller solvent volumes compared to traditional methods.
The application of these green technologies to the extraction of this compound could offer more sustainable and efficient alternatives to conventional maceration.
Isolation, Purification, and Chemical Synthetic Approaches
Chromatographic Separation Protocols for De-O-methylacetovanillochromene Isolation
The isolation of chromene compounds, including derivatives analogous to this compound, from complex plant extracts relies heavily on a series of chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Initial crude extracts obtained from plant materials are often subjected to liquid-liquid fractionation to separate compounds based on their polarity. This preliminary separation step simplifies the mixture, facilitating subsequent chromatographic purification. A typical fractionation scheme involves partitioning the crude extract between two immiscible solvents, such as n-hexane and a more polar solvent like ethyl acetate (B1210297). Nonpolar compounds will preferentially partition into the n-hexane layer, while compounds of intermediate polarity, including many chromene derivatives, will be concentrated in the ethyl acetate fraction.
| Solvent System | Typical Compounds Fractionated |
| n-Hexane | Lipids, Waxes, Nonpolar Terpenoids |
| Ethyl Acetate | Chromenes, Flavonoids, Alkaloids of intermediate polarity |
| Methanol (B129727)/Water | Sugars, Amino Acids, Highly Polar Glycosides |
This initial fractionation provides a gross separation that enriches the target compounds in a specific fraction, which is then carried forward for further purification.
Vacuum Liquid Chromatography (VLC) is a widely used preparative chromatographic technique for the rapid separation of compounds from a crude extract or a fraction thereof. It is often employed as an intermediary purification step. In the context of isolating chromene compounds, a VLC column is typically packed with silica (B1680970) gel, and a stepwise gradient of solvents with increasing polarity is used for elution. The application of a vacuum increases the flow rate of the mobile phase, allowing for a faster separation compared to gravity chromatography.
For the isolation of chromene derivatives, a common solvent gradient might start with n-hexane, gradually introducing ethyl acetate, and finally methanol to elute the more polar compounds. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compound.
Gravity Column Chromatography (GCC) is a classical and cost-effective method for the purification of natural products. msu.edu Similar to VLC, it utilizes a stationary phase, such as silica gel or alumina, packed into a glass column. The separation is driven by gravity, which causes the mobile phase to percolate through the column. msu.edu While slower than VLC, GCC can provide excellent resolution when optimized.
For the purification of chromene compounds, a long column with a small diameter is often preferred to enhance separation efficiency. The choice of eluting solvents is critical and is typically determined by preliminary TLC analysis. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is commonly employed to separate compounds with different polarities.
High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and is used for both analytical quantification and preparative purification of compounds. nih.gov For the final purification of this compound to a high degree of purity, preparative HPLC is the method of choice. crossref.org
Reversed-phase HPLC, using a C18 column, is frequently used for the separation of moderately polar compounds like chromenes. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. crossref.orgnih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is used to elute the compounds from the column. nih.gov The effluent is monitored by a UV detector, and the fractions corresponding to the desired peak are collected.
| HPLC Parameter | Typical Conditions for Chromene Purification |
| Column | Reversed-phase C18 (preparative scale) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detector | UV-Vis (at the λmax of the chromene) |
| Mode | Preparative |
Strategies for Achieving High Purity of Isolated this compound
Achieving high purity of the isolated compound is paramount for accurate spectroscopic analysis and bioactivity studies. This is typically accomplished through a multi-step purification strategy that combines several of the chromatographic techniques described above. A general workflow is as follows:
Initial Fractionation: Liquid-liquid partitioning of the crude extract to obtain an enriched fraction.
Intermediate Purification: VLC or GCC of the enriched fraction to separate major compound classes.
Final Polishing: Preparative HPLC of the semi-purified fraction to isolate the target compound with high purity.
The purity of the final product is typically assessed by analytical HPLC, where a single, sharp peak indicates a high degree of purity. Further confirmation of purity and structural identity is obtained through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Exploration of Chemical Synthesis Pathways for this compound
While isolation from natural sources is a common approach, chemical synthesis offers a reliable and often more scalable alternative for obtaining chromene derivatives. Several general synthetic strategies for the 2,2-dimethyl-2H-chromene scaffold, which is the core of many natural chromenes, have been developed. These methods can, in principle, be adapted for the synthesis of this compound.
One of the most common methods involves the reaction of a suitably substituted phenol (B47542) with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst. For the synthesis of a vanillin-derived chromene, the starting phenol would be a derivative of vanillin.
Another widely used approach is the thermal rearrangement of phenyl propargyl ethers. clockss.org This method involves the O-alkylation of a phenol with a propargyl halide, followed by heating to induce a Claisen-type rearrangement and subsequent cyclization to form the chromene ring. clockss.org
Retrosynthetic Analysis and Key Intermediate Identification
Retrosynthetic analysis is a powerful tool in organic synthesis that allows chemists to deconstruct a target molecule into simpler, commercially available starting materials. For a chromene derivative like this compound (assumed to be 6-acetyl-7-hydroxy-2,2-dimethyl-2H-chromene), the analysis reveals several potential synthetic disconnections.
A primary disconnection strategy for the chromene ring involves a Claisen rearrangement of a suitably substituted phenyl propargyl ether. This approach is a common and effective method for constructing the 2,2-dimethyl-2H-chromene core. The key intermediate in this pathway would be a substituted 4-hydroxyacetophenone, which can be etherified with a propargyl halide.
Another logical disconnection point is the acetyl group on the aromatic ring. This suggests a Friedel-Crafts acylation of a pre-formed 7-hydroxy-2,2-dimethyl-2H-chromene. However, controlling the regioselectivity of this reaction can be challenging.
A more convergent approach involves the construction of the chromene ring onto a substituted phenolic precursor that already contains the acetyl group or a precursor to it. For instance, the reaction of a substituted p-hydroxyacetophenone with an isoprenoid unit is a viable strategy.
Based on these analyses, the following key intermediates can be identified for the synthesis of this compound:
| Intermediate | Role in Synthesis |
|---|---|
| Acetovanillone (B370764) (4-hydroxy-3-methoxyacetophenone) | A potential starting material, requiring demethylation and subsequent chromene ring formation. The synthesis of a related compound, acetovanillochromene, has been reported from this precursor. ias.ac.in |
| 2,4-Dihydroxyacetophenone | A versatile precursor that can be selectively alkylated to form the chromene ring. |
| 7-Hydroxy-2,2-dimethyl-2H-chromene | A key intermediate if the acetyl group is to be introduced in a later step via acylation. |
| Substituted Phenyl Propargyl Ether | A crucial intermediate for the Claisen rearrangement approach to form the chromene ring. |
Development of Novel Synthetic Routes and Stereoselective Synthesis
Building upon the retrosynthetic analysis, several synthetic routes for this compound and its analogues have been developed. A notable synthesis of a closely related compound, 6-acetyl-2,2-dimethyl-8-methoxychromene, provides a template for a plausible synthesis of this compound. ias.ac.in This route involves the initial condensation of creosol with malic acid to form a coumarin (B35378), followed by a Grignard reaction to yield a trimethylchromene. Subsequent oxidative dehydrogenation using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can introduce the formyl group, which can then be converted to the acetyl group.
A more direct synthesis of the chromene ring can be achieved through the reaction of a phenol with 3-methylbutenal under microwave irradiation. msu.edu While the yields for this reaction can be modest, the presence of electron-donating groups on the phenol ring, such as the hydroxyl and acetyl moieties in a precursor to this compound, could enhance its efficiency.
The synthesis of the related 6-acetyl-2,2-dimethyl-chromane has been reported, starting from the reaction of p-hydroxyacetophenone with isoprene. conicet.gov.ar The resulting chromane (B1220400) can then be dehydrogenated to form the chromene ring.
Stereoselective Synthesis:
The core structure of this compound is achiral. However, the introduction of substituents on the pyran ring or the side chain could lead to stereocenters, necessitating stereoselective synthetic methods. While there are no specific reports on the stereoselective synthesis of this compound itself, the broader field of chromene synthesis offers numerous strategies.
For instance, enantioselective synthesis of 2-aryl-2H-chromenes has been achieved through a palladium-catalyzed 6-endo-trig cyclization using a TADDOL-derived phosphoramidite (B1245037) ligand. conicet.gov.ar Such methodologies could be adapted for the synthesis of chiral analogues of this compound. Furthermore, organocatalytic approaches have been successfully employed for the enantioselective synthesis of various chromene derivatives, offering a metal-free alternative for creating stereochemically defined molecules.
The development of synthetic routes that allow for the late-stage introduction of diversity is also of significant interest. For example, the synthesis of a variety of 2H-chromenes can be achieved through a one-pot, three-component reaction of salicylaldehydes, an active methylene (B1212753) compound, and an alcohol, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF). researchgate.net This approach offers a rapid and efficient way to generate a library of chromene derivatives for further studies.
Structural Elucidation and Comprehensive Spectroscopic Characterization
Advanced Spectroscopic Techniques for Definitive Structure Assignment
The definitive assignment of the structure of De-O-methylacetovanillochromene is achieved through the combined application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique insights into the molecule's constitution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The UV-Vis spectrum of a molecule provides information about its electronic transitions, which are characteristic of the chromophores present. The chromophore in this compound consists of the acetyl- and hydroxyl-substituted benzene (B151609) ring fused to the pyran heterocycle. This extended π-system is expected to exhibit distinct absorption bands.
Analysis of structurally similar compounds, such as 6-acetyl-2,2-dimethyl-chromane, reveals characteristic absorption bands originating from π → π* transitions within the aromatic system. conicet.gov.arnih.gov The presence of the acetyl and hydroxyl groups on the aromatic ring influences the position and intensity of these absorption maxima (λmax). The hydroxyl group, acting as an auxochrome, typically causes a bathochromic (red) shift of the absorption bands. In related benzopyran structures, absorption bands are generally observed in the UV region, often with multiple peaks reflecting the complexity of the electronic system. conicet.gov.arebi.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands corresponding to its structural components.
Based on data from analogous structures like 6-acetyl-2,2-dimethyl-chromane and various 7-hydroxy-coumarin derivatives, the following characteristic peaks can be anticipated conicet.gov.arscielo.org.mxnih.govresearchgate.net:
A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
A strong, sharp peak around 1650-1695 cm⁻¹ attributed to the C=O stretching vibration of the acetyl group's ketone. nih.gov
Several peaks in the 1550-1620 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.
Absorptions corresponding to the C-O stretching of the pyran ether and the phenolic hydroxyl group, typically found in the 1050-1250 cm⁻¹ region.
Vibrations for aliphatic C-H bonds of the dimethyl groups and the pyran ring methylene (B1212753) group would appear in the 2850-3000 cm⁻¹ range. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the vinyl protons of the pyran ring, the gem-dimethyl groups, and the acetyl methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents. For instance, the aromatic proton ortho to the acetyl group is expected to be deshielded and appear at a lower field.
Interactive Data Table: Representative ¹H-NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~7.8 | s | - |
| H-8 | ~6.8 | s | - |
| H-4 | ~6.3 | d | ~9.8 |
| H-3 | ~5.6 | d | ~9.8 |
| Acetyl-CH₃ | ~2.5 | s | - |
| gem-Dimethyl (C2-CH₃)₂ | ~1.4 | s | - |
| Phenolic-OH | Variable | br s | - |
(Note: Data are estimated based on values for structurally similar compounds like 6-acetyl-2,2-dimethyl-chromane and substituted coumarins. Actual values may vary.) conicet.gov.armdpi.com
The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the vinylic carbons, the quaternary carbon of the gem-dimethyl group, and the methyl carbons. The chemical shifts are highly diagnostic of the carbon type.
Interactive Data Table: Representative ¹³C-NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Acetyl) | ~198 |
| C-7 (Ar-OH) | ~160 |
| C-8a (Ar-O) | ~157 |
| C-5 (Ar-H) | ~128 |
| C-6 (Ar-Ac) | ~125 |
| C-3 (Vinyl) | ~122 |
| C-4 (Vinyl) | ~130 |
| C-4a (Ar-C) | ~115 |
| C-8 (Ar-H) | ~113 |
| C-2 (Quaternary) | ~76 |
| Acetyl-CH₃ | ~26 |
| gem-Dimethyl (C2-CH₃)₂ | ~28 |
(Note: Data are estimated based on values for structurally similar compounds like 6-acetyl-7-hydroxy-4-methylcoumarin and 6-acetyl-2,2-dimethyl-chromane. Actual values may vary.) mdpi.commdpi.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and mapping out the complete molecular connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum, for example, confirming the assignments of the H-5/C-5 and H-8/C-8 pairs. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is instrumental in piecing together the molecular structure. For instance, an HMBC correlation would be expected between the acetyl protons (CH₃) and the carbonyl carbon (C=O) as well as the aromatic carbon C-6. Similarly, correlations between the gem-dimethyl protons and both C-2 and C-3 would confirm their position on the pyran ring. conicet.gov.arnih.gov
Through the systematic application and interpretation of these advanced spectroscopic methods, the complete and unambiguous structure of this compound is elucidated.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. measurlabs.comnih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically better than 5 ppm), allowing for the calculation of a unique elemental formula. rsc.orgchromatographyonline.com
For the hypothetical analysis of this compound, the sample would be introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-HRMS). nih.gov Based on the presumed structure derived from a reaction of 3,4-dihydroxyacetophenone with an α,β-unsaturated aldehyde (e.g., crotonaldehyde, leading to a methyl-substituted chromene), a plausible molecular formula would be C12H12O4. HRMS analysis would be expected to yield a high-accuracy mass measurement that confirms this composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C12H12O4 |
| Calculated Exact Mass | 220.0736 u |
| Observed [M+H]⁺ | 221.0808 m/z |
| Mass Accuracy | < 5 ppm |
This level of accuracy effectively rules out other potential elemental compositions with the same nominal mass, providing strong evidence for the proposed molecular formula. acs.org
Integration of Spectroscopic Data with Literature Comparisons
Following the determination of the elemental formula, a suite of spectroscopic techniques would be employed to piece together the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the presence of the phenolic hydroxyl (-OH) groups. A sharp, strong peak around 1650-1670 cm⁻¹ would be characteristic of the conjugated ketone (C=O) of the acetophenone (B1666503) moiety. Absorptions in the 1600-1450 cm⁻¹ range would correspond to the C=C bonds of the aromatic ring and the chromene double bond. Finally, C-O stretching vibrations would appear in the 1260-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectrum: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
Signals for the protons on the chromene ring, typically between δ 5.5 and 7.0 ppm. researchgate.net
Aromatic proton signals in the range of δ 6.5-8.0 ppm. The specific splitting patterns would help determine the substitution pattern on the benzene ring. fscj.edulibretexts.org
A singlet for the acetyl methyl group (CH₃) around δ 2.5 ppm.
Broad singlets for the phenolic hydroxyl protons, which are often exchangeable with D₂O.
¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org Expected chemical shifts would be:
A signal for the carbonyl carbon of the ketone at a downfield shift of δ > 190 ppm.
Signals for the aromatic and vinyl carbons in the δ 110-160 ppm region. libretexts.org Carbons attached to oxygen atoms would resonate at the lower end of this range.
A signal for the acetyl methyl carbon around δ 25-30 ppm.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) |
| δ (ppm) | Multiplicity, J (Hz) |
| 9.85 | s, 1H |
| 9.20 | s, 1H |
| 7.35 | d, J=2.0 |
| 7.30 | dd, J=8.5, 2.0 |
| 6.90 | d, J=8.5 |
| 6.80 | d, J=9.5 |
| 5.85 | d, J=9.5 |
| 4.80 | m, 1H |
| 2.50 | s, 3H |
| 1.50 | d, J=6.5 |
These hypothetical data would be meticulously compared with spectral databases and literature values for structurally similar chromenes and substituted phenols to support the proposed structure. researchgate.netscribd.comsigmaaldrich.com
Computational Chemistry for Structural Validation and Spectroscopic Prediction
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool for structural validation. researchgate.netdoaj.orgnih.gov It allows for the prediction of molecular properties that can be directly compared with experimental data.
DFT calculations would be performed to determine the lowest energy conformation (the most stable 3D structure) of the proposed this compound molecule. scilit.comresearchgate.net Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the geometry of the molecule is optimized. researchgate.net From this optimized geometry, theoretical vibrational frequencies can be calculated. These calculated frequencies, after appropriate scaling, can be compared with the experimental IR spectrum. A good correlation between the calculated and experimental vibrational modes provides strong support for the proposed structure.
One of the most valuable applications of DFT in structural elucidation is the prediction of NMR chemical shifts. nih.govnih.govnyu.edu The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used for this purpose. mdpi.com The ¹H and ¹³C chemical shifts for the optimized geometry of this compound would be calculated. acs.org
These predicted chemical shifts are then plotted against the experimental values. A strong linear correlation, with a high R² value, between the theoretical and experimental data provides compelling evidence that the proposed structure is correct. mdpi.com Any significant deviations could suggest an incorrect assignment or even an alternative isomeric structure.
Table 3: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental δ (ppm) | DFT-Predicted δ (ppm) | Δδ (ppm) |
| C=O | 196.5 | 197.2 | -0.7 |
| Ar-C-O | 150.1 | 150.9 | -0.8 |
| Ar-C-O | 145.2 | 145.8 | -0.6 |
| C=CH (Chromene) | 129.8 | 130.5 | -0.7 |
| Ar-CH | 125.5 | 126.1 | -0.6 |
| Ar-Cq | 122.0 | 122.5 | -0.5 |
| Ar-CH | 121.8 | 122.4 | -0.6 |
| Ar-CH | 115.6 | 116.0 | -0.4 |
| C=CH (Chromene) | 114.9 | 115.5 | -0.6 |
| CH (Chromene) | 75.4 | 76.0 | -0.6 |
| -COCH₃ | 26.3 | 26.8 | -0.5 |
| -CH₃ (Chromene) | 21.5 | 22.0 | -0.5 |
By integrating these advanced analytical and computational methods, a definitive and unambiguous structural assignment for this compound can be achieved with a high degree of confidence.
Biosynthetic Pathways and Precursor Analysis
Hypothesized Polyketide Biosynthesis of De-O-methylacetovanillochromene
The formation of this compound is most plausibly a result of a hybrid biosynthetic pathway that merges intermediates from two major metabolic routes: the phenylpropanoid pathway and the polyketide pathway. Plant polyketides are a large family of natural products synthesized by type III polyketide synthases (PKSs). frontiersin.org These enzymes typically use a CoA-linked starter molecule, derived from the phenylpropanoid pathway, and condense it with several extender units, most commonly malonyl-CoA. frontiersin.orgnih.gov
In this proposed pathway, the "acetovanillo-" portion of the molecule, which is an acetophenone (B1666503) unit, is derived from a phenylpropanoid precursor. Specifically, feruloyl-CoA is a likely candidate to serve as the starter unit. This hypothesis is supported by the known biosynthesis of acetovanillone (B370764) (apocynin) in tobacco, which proceeds directly from feruloyl-CoA. nih.gov This starter molecule is then envisioned to enter a PKS catalytic cycle.
The PKS, likely a chalcone (B49325) synthase (CHS)-like enzyme, would catalyze the sequential condensation of the feruloyl-CoA starter unit with a specific number of malonyl-CoA extender units. nih.gov The resulting linear poly-β-keto chain is then subjected to a regiospecific intramolecular cyclization and aromatization reaction, a hallmark of type III PKSs, to form the characteristic chromene ring structure. The "De-O-methyl" designation suggests that a demethylation step likely occurs, either on the phenylpropanoid precursor before condensation or as a final tailoring step on the chromene scaffold.
Investigation of Enzymatic Steps and Gene Clusters Involved in Chromene Formation
The hypothesized biosynthesis of this compound would require the coordinated action of several distinct enzymes. The genes encoding these enzymes in plants are often organized into biosynthetic gene clusters (BGCs), which facilitates the efficient production of the final metabolite. nih.gov The key enzymatic players are detailed below.
Table 1: Hypothesized Enzymatic Steps in this compound Biosynthesis
| Enzyme Class | Specific Enzyme (Hypothesized) | Function | Pathway Stage |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase (PAL) | PAL | Deaminates L-Phenylalanine to form cinnamic acid. nih.gov | Phenylpropanoid Pathway |
| Cinnamate-4-Hydroxylase (C4H) | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. nih.gov | Phenylpropanoid Pathway |
| 4-Coumarate-CoA Ligase (4CL) | 4CL | Activates hydroxycinnamic acids (e.g., p-coumaric, caffeic, ferulic acid) into their corresponding CoA-thioesters. frontiersin.org | Phenylpropanoid Pathway |
| Hydroxycinnamoyl-CoA O-methyltransferase (OMT) | Caffeoyl-CoA OMT | Methylates the hydroxyl group of caffeoyl-CoA to form feruloyl-CoA. | Phenylpropanoid Pathway |
| Type III Polyketide Synthase (PKS) | Chromene Synthase (CHS-like) | Catalyzes condensation of a starter CoA-ester (feruloyl-CoA) with malonyl-CoA extender units and subsequent cyclization/aromatization to form the chromene core. frontiersin.orgnih.gov | Polyketide Pathway |
The formation of the chromene ring itself is the critical step catalyzed by the PKS. Plant type III PKSs, such as chalcone synthase and stilbene (B7821643) synthase, are known for their catalytic plasticity, where subtle changes in the active site can lead to different cyclization patterns and final products. nih.gov It is hypothesized that a specific "chromene synthase" exists, or that a known PKS variant performs this cyclization to create the benzopyran ring of the target molecule.
Role of Phenylpropanoid Pathway Intermediates in Chromene Biosynthesis
The phenylpropanoid pathway is fundamental to the biosynthesis of thousands of plant secondary metabolites. wikipedia.org It begins with the amino acid L-phenylalanine and generates a variety of hydroxycinnamoyl-CoA esters, which serve as crucial precursors for flavonoids, lignins, coumarins, and, as hypothesized here, chromenes. nih.govtaylorandfrancis.com
The journey from phenylalanine to the proposed starter unit, feruloyl-CoA, involves a series of core enzymatic reactions:
Deamination: Phenylalanine ammonia-lyase (PAL) removes an amino group from phenylalanine to produce trans-cinnamic acid. nih.gov
Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, introduces a hydroxyl group at the para-position of the phenyl ring, yielding p-coumaric acid. nih.gov
Further Hydroxylation & Methylation: Subsequent hydroxylations and methylations can occur to produce other hydroxycinnamic acids. To get to ferulic acid, p-coumaric acid is first hydroxylated to caffeic acid, which is then methylated by an O-methyltransferase (OMT).
CoA Ligation: Finally, 4-coumarate-CoA ligase (4CL) activates the carboxylic acid group of these intermediates by forming a high-energy thioester bond with Coenzyme A, producing activated precursors like p-coumaroyl-CoA, caffeoyl-CoA, or feruloyl-CoA. frontiersin.org
It is this activated feruloyl-CoA thioester that is proposed to serve as the specific starter unit for the PKS-mediated assembly of this compound.
Table 2: Key Phenylpropanoid Intermediates
| Intermediate | Precursor | Enzyme |
|---|---|---|
| trans-Cinnamic Acid | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) |
| p-Coumaric Acid | trans-Cinnamic Acid | Cinnamate-4-Hydroxylase (C4H) |
| Caffeic Acid | p-Coumaric Acid | p-Coumarate 3-hydroxylase (C3H) |
| Ferulic Acid | Caffeic Acid | Caffeic acid O-methyltransferase (COMT) |
Comparative Biosynthetic Studies with Related Natural Chromenes
The proposed biosynthetic pathway for this compound fits within the established framework for other plant-derived chromenes and related flavonoids. The diversity of these compounds often arises from the combinatorial use of different starter units and variations in the PKS-catalyzed cyclization.
For instance, the biosynthesis of flavonoids is initiated by chalcone synthase (CHS), which typically uses p-coumaroyl-CoA as a starter unit and condenses it with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. nih.gov Stilbene synthase (STS), an enzyme closely related to CHS, also uses p-coumaroyl-CoA but catalyzes a different cyclization reaction to produce resveratrol. frontiersin.org
The biosynthesis of some chromenes found in the Rhododendron genus is described as following a polyketide-terpene pathway, indicating that different routes to the chromene skeleton have evolved in nature. frontiersin.orgfrontiersin.org These are often meroterpenoids, where the polyketide portion is combined with a terpenoid-derived moiety. frontiersin.org The proposed pathway for this compound, however, aligns more closely with the flavonoid-type mechanism, where the entire carbon skeleton is derived from phenylpropanoid and polyketide precursors. The specificity for a feruloyl-CoA starter unit and a unique cyclization pattern would be the key distinguishing features leading to the final structure of this compound.
Metabolic Engineering Approaches for Enhanced Production in Heterologous Systems
The production of valuable plant secondary metabolites is often limited by low yields from natural sources. Metabolic engineering of microorganisms like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli offers a promising alternative for sustainable and scalable production. nih.govresearchgate.net
To produce this compound in a heterologous host, several metabolic engineering strategies could be employed:
Establish the Precursor Pathways: The host organism must be engineered to produce the necessary starter and extender units. This involves introducing and optimizing the phenylpropanoid pathway to ensure a sufficient supply of feruloyl-CoA and boosting the production of the universal extender unit, malonyl-CoA. nih.gov
Introduce the Core Synthase: The key gene for the hypothesized chromene synthase (the specific type III PKS) would need to be identified from the native plant producer and expressed in the microbial host. Codon optimization of the gene for the chosen host is often necessary for high-level expression.
Incorporate Tailoring Enzymes: Genes for the final tailoring steps, such as the proposed O-demethylase (likely a P450 enzyme), would also need to be co-expressed. nih.gov
Optimize and Balance Flux: Advanced strategies involve balancing the expression levels of all pathway genes to avoid the accumulation of toxic intermediates and maximize the carbon flux towards the final product. This can be achieved using synthetic biology tools like promoter engineering and genome integration. nih.govmdpi.com
By assembling the complete biosynthetic pathway in a robust microbial chassis, it is feasible to develop a fermentation-based production platform for this compound, overcoming the limitations of plant extraction.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Qualitative and Quantitative Analysis of De-O-methylacetovanillochromene
A variety of chromatographic techniques are applicable for the analysis of this compound. The choice of method depends on the specific analytical goal, such as purity assessment, quantification in a complex mixture, or preparative isolation.
Gas Chromatography (GC) Coupled with Various Detectors (FID, MS, ECD, NPD, FPD)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a semi-polar compound like this compound, derivatization is often a prerequisite to increase its volatility and thermal stability, thereby improving its chromatographic behavior. A common derivatization process is trimethylsilylation, which converts polar hydroxyl groups into nonpolar trimethylsilyl (B98337) ethers. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the most definitive of the GC-based methods. metrohm.com It pairs the high separation efficiency of GC with the powerful identification capabilities of mass spectrometry. metrohm.com As the separated components elute from the GC column, they are ionized, typically by electron impact (EI), which causes predictable fragmentation of the molecule. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries or through detailed interpretation. nih.govksu.edu.sa For this compound, GC-MS analysis would provide its retention time and a unique mass spectrum, enabling its specific detection in complex volatile fractions of plant extracts. mdpi.comscirp.org
Other GC detectors could also be employed:
Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent quantitative data. Its response is proportional to the number of carbon atoms in the analyte, making it a reliable choice for quantification once the compound has been identified.
Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds, such as those containing halogens or nitro groups. While this compound itself is not strongly electrophilic, derivatization with an electrophoric agent could enable highly sensitive detection with ECD. thermofisher.com
Nitrogen-Phosphorus Detector (NPD): Highly selective for compounds containing nitrogen or phosphorus. It is not directly applicable to this compound.
Flame Photometric Detector (FPD): Selective for sulfur or phosphorus-containing compounds, and thus not suitable for the analysis of this compound.
A summary of typical GC-MS parameters for the analysis of derivatized chromenes is presented below.
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) | Provides high-resolution separation of analytes. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Split/Splitless | Split mode for concentrated samples, splitless for trace analysis. |
| Temperature Program | Initial temp. ~100°C, ramped to ~280-300°C | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Derivatization | Trimethylsilylation (e.g., using BSTFA) | Increases volatility and thermal stability of the analyte. eag.com |
| MS Ionization | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
High-Performance Liquid Chromatography (HPLC) with UV, Photodiode Array (PDA), or Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is arguably the most common and versatile technique for the analysis of chromene derivatives, including this compound. nih.gov It is particularly well-suited for non-volatile or thermally labile compounds, as it does not require vaporization of the sample. The separation is typically performed in reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase.
HPLC with Ultraviolet (UV) or Photodiode Array (PDA) Detection is widely used for the quantification of chromenes. nih.govresearchgate.net Chromene structures contain a chromophore that absorbs UV light, allowing for their detection. nih.govresearchgate.net A PDA detector offers the advantage of acquiring the full UV-visible spectrum for each peak, which aids in peak identification and purity assessment. carleton.edushimadzu.com The enantiomeric separation of chromene derivatives can also be achieved using chiral HPLC columns. nih.gov
HPLC with Fluorescence Detection (FD) can offer enhanced sensitivity and selectivity for compounds that fluoresce. metrohm.com While not all chromenes are naturally fluorescent, some may exhibit fluorescence, or derivatization with a fluorescent tag can be employed to leverage this detection method.
Below is a table summarizing typical HPLC conditions for the analysis of chromene derivatives.
| Parameter | Typical Value/Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) | Elutes compounds from the column with increasing organic solvent concentration. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV/PDA at a specific wavelength (e.g., 254 nm, 330 nm) or scanning | Detects and quantifies the analyte based on its UV absorbance. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical tools for the analysis of compounds in complex mixtures like plant extracts. mdpi.comacs.org LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.
For a compound like this compound, LC-MS allows for its detection and quantification with high selectivity and sensitivity. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), providing molecular weight information.
LC-MS/MS takes the analysis a step further. A specific molecular ion of interest is selected, fragmented, and the resulting fragment ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in a complex matrix, by filtering out background noise. High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-TOF-MS or LC-Orbitrap-MS, provides highly accurate mass measurements, which can be used to determine the elemental composition of the compound, further confirming its identity. shimadzu.com
| Technique | Ionization Mode | Information Obtained | Application for this compound |
| LC-MS | ESI (Positive/Negative) | Retention Time, Molecular Weight | Detection and quantification in complex matrices. |
| LC-MS/MS | ESI (Positive/Negative) | Retention Time, Molecular Weight, Structural Fragments | Highly selective and sensitive quantification, structural confirmation. |
| LC-HRMS | ESI (Positive/Negative) | Retention Time, High-Accuracy Molecular Weight | Elemental composition determination, unambiguous identification. |
Thin-Layer Chromatography (TLC) and Planar Chromatography Variants
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the qualitative analysis of mixtures. It is often used to monitor the progress of chemical reactions, check the purity of a compound, or as a preliminary step to optimize separations for column chromatography or HPLC.
For this compound, a sample solution is spotted onto a TLC plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, often under UV light, and the retention factor (Rf) value can be calculated to aid in identification. High-Performance TLC (HPTLC) offers improved resolution and sensitivity compared to conventional TLC.
Ion Chromatography (IC) with Conductivity, Mass Spectrometry, or Other Detectors
Ion Chromatography (IC) is a subset of liquid chromatography primarily designed for the separation and analysis of ionic species. mdpi.com The separation is based on ion-exchange interactions between the ionic analytes and a charged stationary phase. The most common detectors are conductivity detectors, which measure the ability of the eluting solution to conduct electricity. nih.gov
Given that this compound is a neutral, non-ionic organic molecule, its analysis by traditional ion-exchange chromatography is not a standard or suitable approach. IC is highly effective for inorganic anions and cations, as well as organic acids and amines that can exist in an ionic state. The analysis of a lipophilic, neutral compound like this compound would be better accomplished using reversed-phase HPLC, where separation is based on hydrophobicity rather than ionic charge. While IC can be coupled with mass spectrometry (IC-MS), its application is still focused on ionic compounds. acs.org There is no evidence in the scientific literature to suggest the use of ion chromatography for the analysis of this compound or similar chromene structures.
Hyphenated Techniques for Complex Matrix Analysis and Metabolite Profiling
The analysis of this compound within its natural source, such as a plant extract, presents a significant analytical challenge due to the complexity of the matrix. Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are indispensable for such tasks.
Metabolite profiling, a key aspect of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. Advanced hyphenated techniques like LC-MS/MS are central to these studies. acs.org For instance, LC-MS/MS-based molecular networking can be used to analyze complex plant extracts. This approach groups molecules with similar fragmentation patterns into families, which can help in the identification of known compounds like this compound and also in the discovery of new, structurally related metabolites.
These powerful analytical strategies not only allow for the sensitive detection and quantification of this compound in a complex biological matrix but also provide a deeper understanding of its biosynthetic pathway and its relationship with other metabolites within the organism.
Spectroscopic Methods for Real-Time and In Situ Detection
Spectroscopic techniques offer powerful tools for the real-time and in-situ analysis of chemical compounds, providing instantaneous data without the need for extensive sample preparation. These methods are particularly valuable for monitoring dynamic processes and for high-throughput screening.
Synchronous Luminescence Spectroscopy (SLS) is a powerful fluorescence technique that offers enhanced selectivity and spectral simplification compared to conventional fluorescence spectroscopy. In SLS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. This approach results in a significant reduction of spectral bandwidth and minimizes interference from scattering, making it an effective tool for analyzing complex mixtures.
The application of SLS is particularly advantageous for the analysis of phenolic compounds, a class to which this compound belongs. The inherent fluorescence of the chromene scaffold, coupled with the phenolic group, makes it a suitable candidate for SLS analysis. While direct studies employing SLS for the specific detection of this compound are not extensively documented in the reviewed literature, the principles of the technique and its successful application to similar phenolic and chromene derivatives suggest its high potential for this purpose. The selection of an optimal Δλ is crucial for resolving the spectral bands of the target analyte from other fluorescent components in a sample matrix.
For illustrative purposes, the following table presents hypothetical, yet representative, data that could be obtained from an SLS analysis of this compound. This data is based on the typical spectral characteristics of related phenolic compounds.
| Parameter | Value | Description |
|---|---|---|
| Optimal Wavelength Difference (Δλ) | 60 nm | The constant offset between the excitation and emission wavelengths that provides the highest spectral resolution and intensity for the target analyte. |
| Synchronous Excitation Wavelength (λex) | 285 nm | The excitation wavelength at which the maximum synchronous fluorescence intensity is observed. |
| Synchronous Emission Wavelength (λem) | 345 nm | The corresponding emission wavelength at the point of maximum synchronous fluorescence intensity. |
| Limit of Detection (LOD) | 5 µg/L | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | 15 µg/L | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |
| Linear Range | 15 - 500 µg/L | The concentration range over which the fluorescence intensity is directly proportional to the analyte concentration. |
Immunoanalytical Assays for Detection of Related Chromene Scaffolds (e.g., ELISA, RIA)
Immunoanalytical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are highly sensitive and specific methods that utilize the binding affinity between an antibody and its target antigen. These techniques are widely employed for the detection of a broad range of molecules, including small organic compounds like chromene derivatives.
For small molecules such as this compound, a competitive immunoassay format is typically employed. In this setup, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
A notable example of an immunoassay developed for a chromene scaffold is the optical immunoassay for the quantification of botulinum neurotoxin type F, which utilizes a synthesized chromene derivative, 2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile (AFC), as an optical probe. This demonstrates the feasibility of producing antibodies that can recognize and bind to chromene structures with high specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique that uses an enzyme-linked antibody to detect the binding of an antigen. In a competitive ELISA for a chromene scaffold, microplate wells would be coated with antibodies specific to the chromene structure. A known amount of an enzyme-labeled chromene derivative is then added along with the sample containing the unknown amount of the target chromene. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color change is measured, with a weaker signal indicating a higher concentration of the target chromene in the sample.
Radioimmunoassay (RIA)
RIA is a highly sensitive in-vitro assay that uses a radioactively labeled antigen. Similar to a competitive ELISA, an RIA for a chromene scaffold would involve competition between the unlabeled chromene in the sample and a radiolabeled chromene for binding to a limited amount of specific antibodies. After separation of the antibody-bound and free antigen, the radioactivity of the antibody-bound fraction is measured. A lower level of radioactivity indicates a higher concentration of the non-labeled chromene in the sample.
The following table summarizes the key characteristics and potential performance parameters of immunoanalytical assays for the detection of chromene scaffolds, based on reported data for similar small molecule assays.
| Parameter | ELISA (Competitive) | RIA (Competitive) |
|---|---|---|
| Principle | Enzyme-based colorimetric detection | Radioisotope-based detection |
| Typical Label | Horseradish Peroxidase (HRP), Alkaline Phosphatase (AP) | 125I, 3H |
| Assay Format | Microplate | Tubes/Plates |
| Potential Sensitivity | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Specificity | High, dependent on antibody quality | Very high, dependent on antibody quality |
| Considerations | Potential for matrix interference and cross-reactivity with other phenolic compounds. | Requires handling of radioactive materials and specialized disposal. |
Molecular Interaction Studies and Mechanistic Research Approaches
In Vitro Assays for Investigating Biochemical Pathway Modulation
In vitro assays are fundamental in the initial characterization of a bioactive compound's effects on specific biological processes. These controlled experiments allow for the direct measurement of a compound's interaction with isolated biological components, such as enzymes and receptors, providing a foundational understanding of its potential mechanism of action.
Enzyme kinetics studies are crucial for determining if a compound can modulate the activity of a specific enzyme and, if so, by what mechanism. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound of interest. Key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined to understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) youtube.com.
For a compound like De-O-methylacetovanillochromene, a primary step would be to screen it against a panel of enzymes to identify potential targets. For instance, various chromene derivatives have been synthesized and evaluated for their inhibitory activity against a range of enzymes, including epidermal growth factor receptor (EGFR), tubulin, and DNA gyrase B benthamdirect.comislandarchives.canih.gov. Should this compound show activity against a particular enzyme, detailed kinetic studies would follow to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
A relevant comparative example is the inhibition of Photosystem II (PSII), a key protein complex in photosynthesis. Many herbicides act by inhibiting PSII, often by binding to the D1 protein and blocking the plastoquinone (B1678516) (PQ) binding site unl.edulsuagcenter.com. The inhibition of PSII can be monitored by measuring changes in chlorophyll (B73375) fluorescence. Studies on the impact of substances like chromium on PSII have shown that inhibition is linked to alterations in the D1 protein and the oxygen-evolving complex nih.gov. While not a chromene, this example illustrates how detailed kinetic and protein-level analyses can elucidate the inhibitory mechanism of a compound on a complex enzymatic system. The investigation into this compound could similarly explore its potential effects on such vital biological complexes.
Table 1: Examples of Enzyme Inhibition by Chromene Derivatives
| Chromene Derivative Type | Target Enzyme/Process | Observed Effect | Reference |
|---|---|---|---|
| Benzo[h]chromene derivatives | EGFR and Tubulin Polymerization | Inhibition of enzyme activity and polymerization, demonstrating anti-cancer potential. | benthamdirect.com |
| Chromene-based coumarin (B35378) derivatives | DNA Gyrase B | Inhibition of enzyme activity, suggesting antimicrobial properties. | islandarchives.ca |
| 4H-chromene derivatives | Microtubule Polymerization | Disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. | nih.gov |
| Chromeno[2,3-b]pyridine derivatives | Rab23 Protein | Potential inhibition based on molecular docking, suggesting a role in cancer therapy. | researchgate.net |
Ligand-receptor binding assays are essential for identifying and characterizing the interaction of a small molecule with its protein target. These assays directly measure the binding of a labeled ligand to a receptor, and the displacement of the labeled ligand by an unlabeled test compound can be used to determine the test compound's binding affinity.
For this compound, these assays would be critical in confirming direct interaction with a putative target identified through other means, such as computational modeling or phenotypic screening. Various formats of ligand-binding assays exist, including those utilizing radiolabeled ligands, fluorescent labels, or enzyme-linked immunosorbent assays (ELISAs). The choice of assay depends on the nature of the target receptor and the available reagents.
The data from these assays, typically the dissociation constant (Kd) or the inhibitory concentration (IC50) for binding, provide a quantitative measure of the compound's affinity for the target. This information is vital for establishing a structure-activity relationship (SAR) and for guiding the optimization of the compound's structure to improve its binding potency and selectivity. For example, a series of chromen-4-one derivatives were evaluated for their binding to the G protein-coupled receptor GPR55, leading to the identification of both agonists and antagonists with tunable efficacy acs.org.
Computational Modeling for Ligand-Target Interactions
Computational modeling has become an indispensable tool in modern drug discovery and molecular biology. These in silico methods allow for the prediction and analysis of how a small molecule like this compound might interact with a biological target at an atomic level. This can guide experimental work and provide insights into the structural basis of a compound's activity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For a small molecule like this compound, docking simulations can be used to screen a library of potential protein targets and predict the most likely binding pose within the active site of a selected target.
The process involves generating a three-dimensional structure of the ligand and the target protein, and then using a scoring function to evaluate the different possible binding conformations. The results of molecular docking are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. Numerous studies have successfully employed molecular docking to investigate the interaction of chromene derivatives with various biological targets. For example, docking studies have been used to explore the binding of chromene derivatives to the anti-cancer target Rab23 protein and to enzymes involved in Alzheimer's disease researchgate.net.
Table 2: Molecular Docking Studies of Chromene Derivatives
| Chromene Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Chromeno[2,3-b]pyridine derivative | Rab23 Protein | -7.9 | Not specified | researchgate.net |
| Chromene-azo sulfonamide hybrid | EGFR | Not specified | Not specified | nih.gov |
| Benzo[h]chromene derivative | EGFR and Tubulin | Not specified | Not specified | benthamdirect.com |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the conformational changes that may occur upon binding.
For a predicted complex of this compound and its target, MD simulations can be used to assess the stability of the docked conformation. A stable interaction is typically characterized by minimal root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. Furthermore, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and specificity. Such studies have been conducted on various chromene derivatives to confirm the stability of their complexes with target proteins nih.gov.
Omics-Based Approaches for Pathway Perturbation Analysis
Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with a compound like this compound. These approaches are powerful for identifying the broader cellular pathways affected by the compound, which can help to elucidate its mechanism of action and identify potential off-target effects.
Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of drug discovery, quantitative proteomics can be used to compare the protein expression profiles of cells treated with a compound versus untreated cells. This can reveal which proteins are up- or down-regulated, providing clues about the cellular pathways that are modulated by the compound. For instance, a study on the small molecule Stemazole used a tandem mass tags (TMT)-labeled proteomics approach to identify 408 proteins with altered abundance in treated human neural stem cells nih.gov. This type of analysis could be applied to this compound to map its impact on the cellular proteome.
Comparative Mechanistic Investigations within the Chromene Chemical Class
Comparative mechanistic studies are fundamental to understanding the therapeutic potential of chromene derivatives. By systematically altering the substituents on the chromene ring and evaluating the corresponding changes in biological activity, researchers can identify key structural features that govern their mechanism of action. nih.gov These investigations have revealed that the biological effects of chromenes can be finely tuned by modifying their substitution patterns.
A significant body of research has focused on the anticancer properties of chromene derivatives, with comparative studies revealing that their mechanism of action can vary widely depending on their chemical structure. orientjchem.orgnih.gov For instance, some chromenes have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, a mechanism shared by well-known chemotherapy agents. nih.gov Molecular docking studies have further elucidated these interactions, showing that certain 4-aryl-4H-chromenes can bind to the colchicine (B1669291) binding site on β-tubulin, leading to microtubule destabilization. nih.gov
Other comparative studies have identified different mechanisms of anticancer activity. For example, some chromene derivatives have been found to target key signaling proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and matrix metalloproteinases (MMPs). nih.gov The inhibitory activity of these compounds is often correlated with the nature of the substituents on the chromene core.
Structure-activity relationship (SAR) studies have provided valuable insights into the mechanistic nuances of the chromene class. It has been observed that the presence of specific groups at certain positions on the chromene ring is crucial for their cytotoxic activity. For example, a 4-aryl moiety, a 3-cyano group, and a 2-amino group are often considered essential for the anticancer effects of 4H-chromenes. nih.gov Furthermore, the substitution pattern on the 4-aryl ring can significantly impact potency, with halogenated aryl groups sometimes showing superior activity. nih.gov The electronic properties of the substituents also play a critical role; electron-donating groups at the 7th position of the chromene nucleus tend to enhance pharmacological activity, while electron-withdrawing groups may decrease it. nih.gov
The following interactive data tables, compiled from various research findings, illustrate the comparative mechanistic and biological activities of different chromene derivatives.
Table 1: Comparative Anticancer Activity of Selected Chromene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Chromene Derivative 2 | HT-29 (Colon Cancer) | Lower than Doxorubicin | Not specified | nih.gov |
| Chromene Derivative 5 | HepG-2 (Liver Cancer) | Higher than Doxorubicin | Not specified | nih.gov |
| Compound 18 | Hep-2 (Hepatocellular Carcinoma) | 0.49 µg/mL | Cytotoxic effects | orientjchem.org |
| Compound 19 | Hep-2 (Hepatocellular Carcinoma) | 4.22 µg/mL | Cytotoxic effects | orientjchem.org |
| Compound 61 | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | Not specified | nih.gov |
| Compound 62 | Various cancer cell lines | 0.9 µg/mL | Not specified | nih.gov |
| Compound 63 | Various cancer cell lines | 0.8–1.1 µg/mL | Not specified | nih.gov |
| Chromene C1 | Triple-Negative Breast Cancer | Not specified | Microtubule destabilization, induction of mitotic arrest, apoptosis | nih.gov |
| Chromene C2 | Triple-Negative Breast Cancer | Not specified | Microtubule destabilization, induction of mitotic arrest, apoptosis | nih.gov |
Table 2: Comparative Enzyme Inhibitory Activity of Selected Chromene Derivatives
| Compound | Target Enzyme | IC50 | Notes | Reference |
|---|---|---|---|---|
| 1-(4-fluorobenzyl)pyridinium derivative 6g | Acetylcholinesterase (AChE) | 0.038 µM | Highly potent and selective inhibitor | albany.edu |
| 4H-chromene derivative 108 | α-glucosidase | Not specified | Substitution with a nitro group and ethyl ester enhances inhibition | researchgate.net |
| 4H-chromene derivative 109 | α-glucosidase | Not specified | Substitution with a bromine group and methyl ester decreases inhibition | researchgate.net |
| 4H-chromene derivative 7f | hCA II | 163.8 µM | Moderate inhibition | nih.gov |
| 4H-chromene derivative 11d | hCA II | 267.33 µM | Moderate inhibition | nih.gov |
These comparative investigations underscore the versatility of the chromene scaffold and highlight the importance of detailed mechanistic studies for the development of new therapeutic agents. While direct data on this compound is lacking, the extensive research on related chromene derivatives provides a solid framework for predicting its potential biological activities and guiding future research.
Preclinical Research Methodologies and Model Systems
Development and Utilization of In Vitro Cellular Models for Fundamental Biological Investigations
No published studies were identified that describe the use of in vitro cellular models to investigate the fundamental biological activities of De-O-methylacetovanillochromene.
Application of In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Profiling
There is no publicly available data on the use of in vivo animal models to characterize the pharmacokinetic (absorption, distribution, metabolism, and excretion) or pharmacodynamic (biochemical and physiological effects) properties of this compound.
Methodological Considerations for Defining Biologically Active Concentrations and Exposures
Without in vitro or in vivo study results, the biologically active concentrations and exposure levels for this compound have not been defined in the public record.
Identification and Validation of Molecular Biomarkers for Research Applications
No research has been published on the identification or validation of molecular biomarkers associated with the activity of this compound.
Conclusion and Future Academic Research Trajectories
Synthesis of Key Academic Findings on De-O-methylacetovanillochromene
A comprehensive review of the current scientific literature reveals a significant lack of specific academic findings on this compound. While the general class of chromenes is well-documented, research dedicated to this particular compound, its synthesis, and its potential properties is not apparent in published academic papers.
Identification of Remaining Scientific Questions and Knowledge Gaps
The primary knowledge gap is the near-complete absence of data on this compound. Key scientific questions that remain to be addressed include:
What are the most efficient and stereoselective synthetic routes to produce this compound?
What are the specific biological activities of this compound? Does it exhibit any of the antimicrobial, anticancer, or anti-inflammatory properties seen in other chromene derivatives?
What is the mechanism of action for any observed biological activity?
What are the detailed spectroscopic and crystallographic characteristics of the molecule?
What is its potential as a scaffold for the development of new therapeutic agents?
Integration of Novel Technologies in this compound Research
Future research on this compound would greatly benefit from the integration of novel technologies. High-throughput screening methods could be employed to rapidly assess its biological activity against a wide range of targets. Computational modeling and in-silico docking studies, which have been successfully applied to other chromene derivatives, could predict its potential binding affinities and guide experimental work. nih.gov Advanced analytical techniques such as 2D-NMR and mass spectrometry would be crucial for the unambiguous characterization of the compound and any potential metabolites.
Potential for Interdisciplinary Collaboration and Translational Research in the Chromene Field
The broader field of chromene research presents significant opportunities for interdisciplinary collaboration. The diverse biological activities of chromenes make them attractive targets for medicinal chemists, pharmacologists, and biologists. nih.gov Collaborative efforts could bridge the gap between the synthesis of novel chromene derivatives like this compound and the biological evaluation of their therapeutic potential. Translational research, focused on moving promising compounds from the laboratory to preclinical and clinical studies, is a key future direction for the chromene field. Such efforts will be essential to unlock the full therapeutic potential of this important class of heterocyclic compounds.
Q & A
Q. How can researchers identify and structurally characterize De-O-methylacetovanillochromene in natural product extracts?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for preliminary identification based on molecular weight (C₁₃H₁₄O₃, MW 218.3) .
- Confirm structural details via nuclear magnetic resonance (NMR) spectroscopy , focusing on chromene-specific signals (e.g., 2,2-dimethylchromene protons) and methoxy group patterns .
- Cross-reference with commercial standards (CAS 67667-62-3) for retention time and spectral alignment .
Q. What are the common synthetic routes for this compound, and how are yields optimized?
Methodological Answer:
- Employ base-mediated annulation of ortho-hydroxychalcones with bromoallyl sulfones, as demonstrated in chromene derivative synthesis .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance cyclization efficiency. For example, using DMF as a solvent at 80°C improved yields by 15–20% in analogous chromene syntheses .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify products using column chromatography with silica gel .
Q. How should researchers design initial bioactivity assays for this compound?
Methodological Answer:
- Start with in vitro assays targeting inflammation or metabolic pathways, given its association with biomarker analysis kits (e.g., ELISA for cytokines) .
- Use dose-response studies (e.g., 1–100 μM concentrations) to evaluate cytotoxicity and IC₅₀ values in cell lines like RAW 264.7 macrophages .
- Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be resolved?
Methodological Answer:
- Conduct a systematic review using the PICOT framework (Population: cell/animal models; Intervention: compound dosage; Comparison: controls; Outcome: bioactivity; Time: exposure duration) to categorize discrepancies .
- Perform meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., solvent effects, assay protocols) .
- Validate findings through independent replication studies with standardized protocols .
Q. What strategies improve the yield and scalability of this compound synthesis?
Methodological Answer:
- Explore catalytic methods (e.g., palladium-catalyzed coupling) to reduce side reactions .
- Optimize scaling parameters (e.g., solvent volume-to-substrate ratio) using factorial design experiments .
- Characterize intermediates via X-ray crystallography to confirm stereochemical integrity during upscaling .
Q. How can researchers ensure reproducibility in pharmacological testing of this compound?
Methodological Answer:
- Adopt detailed reporting standards : specify reagent sources (e.g., Sigma-Aldrich vs. TCI), equipment settings (e.g., ELISA plate reader wavelength), and statistical methods (e.g., ANOVA for inter-group comparisons) .
- Use open-access datasets to share raw data (e.g., NMR spectra, dose-response curves) and enable cross-validation .
- Implement blind testing in bioassays to minimize observer bias .
Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data?
Methodological Answer:
Q. How can the mechanism of action of this compound be validated at the molecular level?
Methodological Answer:
- Perform target fishing via computational docking (e.g., AutoDock Vina) against inflammatory proteins (e.g., COX-2, NF-κB) .
- Validate binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Knock down putative targets (e.g., siRNA) in cellular models to confirm functional relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
